molecular formula C30H26N2O2S2 B301412 N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1-naphthamide

N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1-naphthamide

Cat. No. B301412
M. Wt: 510.7 g/mol
InChI Key: IYEBMYHCQKAEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1-naphthamide is a chemical compound with potential applications in scientific research. This compound is known for its unique properties and has been the subject of extensive research in recent years.

Mechanism of Action

The mechanism of action of N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1-naphthamide is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and signaling pathways involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1-naphthamide has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation. Additionally, it has been shown to inhibit the activity of certain enzymes involved in cancer growth and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1-naphthamide in lab experiments is its potential as a therapeutic agent. Additionally, it has been shown to exhibit relatively low toxicity in vitro. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several future directions for research on N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1-naphthamide. One potential direction is to further investigate its anticancer activity and potential use in cancer treatment. Additionally, it may be useful to study its potential as an anti-inflammatory agent and to investigate its mechanism of action in more detail. Furthermore, studies could be conducted to optimize the synthesis method and to develop more efficient and cost-effective methods for producing this compound.

Synthesis Methods

The synthesis of N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1-naphthamide is a multi-step process that involves the use of several reagents. The first step involves the reaction of 2-aminothiophenol with acetic anhydride to form 2-acetamidothiophenol. This intermediate is then reacted with 3-acetyl-2,4,6-trimethylbenzyl chloride to form the desired product.

Scientific Research Applications

N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1-naphthamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity and has been studied for its potential use in cancer treatment. Additionally, it has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit certain enzymes.

properties

Product Name

N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1-naphthamide

Molecular Formula

C30H26N2O2S2

Molecular Weight

510.7 g/mol

IUPAC Name

N-[2-[(3-acetyl-2,4,6-trimethylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C30H26N2O2S2/c1-17-14-18(2)28(20(4)33)19(3)25(17)16-35-30-32-26-13-12-22(15-27(26)36-30)31-29(34)24-11-7-9-21-8-5-6-10-23(21)24/h5-15H,16H2,1-4H3,(H,31,34)

InChI Key

IYEBMYHCQKAEBV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C(=O)C)C)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54)C

Canonical SMILES

CC1=CC(=C(C(=C1CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54)C)C(=O)C)C

Origin of Product

United States

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